3-[3-(2-Methyl-1,4-oxazepan-4-yl)propyl]imidazolidine-2,4-dione
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Overview
Description
3-[3-(2-Methyl-1,4-oxazepan-4-yl)propyl]imidazolidine-2,4-dione is a synthetic organic compound that features a unique combination of an oxazepane ring and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methyl-1,4-oxazepan-4-yl)propyl]imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of appropriate amino alcohols with epoxides under acidic or basic conditions.
Alkylation: The oxazepane intermediate is then alkylated with a suitable halide to introduce the propyl chain.
Imidazolidine-2,4-dione Formation: The final step involves the reaction of the alkylated oxazepane with a urea derivative under controlled conditions to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methyl-1,4-oxazepan-4-yl)propyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imidazolidine-2,4-dione moiety into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazepane ring, where halides or other nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted oxazepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-(2-Methyl-1,4-oxazepan-4-yl)propyl]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neuropharmacology and antimicrobial therapy.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methyl-1,4-oxazepan-4-yl)propyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazepane ring can interact with hydrophobic pockets, while the imidazolidine-2,4-dione moiety can form hydrogen bonds with active sites, modulating the activity of the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-Methyl-1,4-oxazepan-4-yl)propyl]imidazolidine-2,4-dione
- 3-[3-(2-Methyl-1,4-oxazepan-4-yl)propyl]imidazolidine-2-thione
- 3-[3-(2-Methyl-1,4-oxazepan-4-yl)propyl]imidazolidine-2-one
Uniqueness
The uniqueness of this compound lies in its dual ring structure, which provides a versatile framework for chemical modifications. This duality allows for a wide range of biological activities and chemical reactivities, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-10-9-14(5-3-7-18-10)4-2-6-15-11(16)8-13-12(15)17/h10H,2-9H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGWAXRIMDAMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)CCCN2C(=O)CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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